6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(oxan-4-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8-5-7(10-9(14)11-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASTVHWZKCLSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with thioxo-pyrimidinones. Various methods have been reported, including the use of catalytic systems to enhance yield and selectivity. For instance, one common approach utilizes cerium ammonium nitrate as a catalyst to facilitate the reaction under mild conditions.
Antimicrobial Properties
Research indicates that compounds similar to 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial activity. A study evaluating various pyrimidine derivatives found that certain analogs displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing values as low as 32 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable case study involved the evaluation of similar thioxo-pyrimidinones on cancer cell lines, where it was observed that these compounds could induce apoptosis in A549 lung cancer cells. The mechanism was linked to the activation of caspases and inhibition of NF-kB signaling pathways, leading to reduced cell viability .
The biological activity of 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical biochemical pathways. For example, it has been shown to inhibit ALK5 receptor autophosphorylation, a target in cancer therapy .
- Cell Signaling Modulation : By affecting signaling pathways such as ERK1/2 and JNK, the compound can modulate cell fate decisions, promoting apoptosis in malignant cells.
Case Studies
Scientific Research Applications
Biological Activities
Research has indicated that this compound possesses several biological activities, including:
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The thioxo group in the structure enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Case Study: A derivative of 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one was tested against breast cancer cell lines, showing a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
-
Antimicrobial Activity :
- The compound has shown activity against a range of pathogens, including bacteria and fungi. The thioxo moiety contributes to its ability to disrupt microbial cell membranes .
- Case Study: In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Enzyme Inhibition :
- It has been identified as a potential inhibitor of various enzymes involved in disease pathways, such as PARP (Poly(ADP-ribose) polymerase), which is implicated in DNA repair mechanisms .
- Case Study: Research indicated that specific derivatives inhibited PARP activity effectively, suggesting their use in combination therapies for cancer treatment.
Synthesis and Derivatives
The synthesis of 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves several steps:
- Formation of Tetrahydropyran Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Thioxo Group Introduction : The thioxo moiety is incorporated via thioketone intermediates, enhancing the compound's reactivity and biological profile.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Tetrahydroxy compounds | Tetrahydropyran formation |
| 2 | Thioketone Reaction | Thiourea derivatives | Thioxo incorporation |
| 3 | Final Cyclization | Various catalysts | Formation of target compound |
Comparison with Similar Compounds
6-Methyl-2-Thioxo Derivatives
The Au(III) complex of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrated notable antibacterial activity, with MIC values ranging from 0.5–4 µg/mL against Staphylococcus aureus and Escherichia coli . The methyl group enhances lipophilicity, facilitating membrane penetration.
6-Amino-2-Thioxo Derivatives
6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one () is a versatile intermediate for synthesizing fused heterocycles (e.g., furothiazolo pyrimido quinazolinones). Its amino group enables condensation reactions with carbonyl compounds, yielding antitumor agents (e.g., IC₅₀ = 2.1–8.7 µM against MCF-7 cells) . The THP substituent in the target compound may reduce reactivity due to steric hindrance but could enhance metabolic stability.
6-Aryl-Substituted Derivatives
- 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36309-40-7) showed moderate antimicrobial activity, likely due to the electron-withdrawing chloro group enhancing electrophilicity .
- 6-(Phenylamino)-2-thioxo derivatives () exhibited high melting points (>250°C), indicative of strong intermolecular interactions, but lower solubility compared to the THP-substituted analog .
Coordination Chemistry and Metal Complexation
- The 6-methyl-2-thioxo ligand coordinates with Au(III) via monodentate (N1/N3) or bidentate (S, N3) modes, forming stable complexes with enhanced antibacterial activity .
Physicochemical Properties
*Calculated based on molecular formula C₁₀H₁₂N₂O₃S.
Preparation Methods
Key Methodology:
- Reactants: 2-aminopyrimidines or related precursors, carbon disulfide (CS₂), diamines, and aldehydes.
- Conditions: Reflux in solvents such as acetone, ethanol, or diphenyl oxide, often under microwave irradiation to enhance reaction rates.
- Mechanism: Cyclization occurs via nucleophilic attack of amines on CS₂, forming dithiocarbamate intermediates that cyclize into thioxo-pyrimidines.
Research Findings:
- Ott et al. (1967-1972) described synthesis of substituted tetrahydro-isoquinolinoquinazoline-6-thiones via condensation of amino derivatives with CS₂.
- Hardtmann (1970s) utilized diamines reacting with CS₂ to produce octahydro-1H-pyrido[1,2-c]pyrimidine-1-thiones.
- Jefferson et al. (2000s) employed [5+1] heterocyclization to synthesize ribosylpyrophosphate derivatives containing thioxopyrimidine fragments, demonstrating the versatility of this approach.
Data Table 1: Summary of [5+1] Heterocyclization Methods
Condensation of β-Ketoesters with Thiourea Derivatives (Biginelli-Type Reactions)
The Biginelli reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and urea or thiourea derivatives, is extensively employed for synthesizing dihydropyrimidinones and their thio analogs.
Methodology:
- Reagents: β-Ketoesters (ethyl acetoacetate, acetylacetone), aldehydes, thiourea derivatives.
- Conditions: Acidic catalysts or microwave irradiation, solvent-free or aqueous media.
- Mechanism: Sequential condensation and cyclization, often facilitated by acid catalysts, leading to heterocyclic pyrimidines.
Research Findings:
- Mahmoud Abdel Reheim et al. (2016) synthesized 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-ones via condensation of aromatic aldehydes with thiourea and acetylacetone under microwave irradiation.
- Matias et al. (2022) demonstrated one-pot synthesis of dihydropyrimidinones/thiones using microwave irradiation in aqueous media, achieving high yields and eco-friendly conditions.
Data Table 2: Biginelli Reaction for Thioxopyrimidines
Reaction of 4-Formylphenyl Derivatives with Thiourea and Acetylacetone
This method involves the initial formation of a formyl intermediate, followed by cyclization with thiourea and acetylacetone, often under microwave or conventional heating.
Research Findings:
Data Table 3: Synthesis via Formyl Derivatives
Microwave-Assisted Green Synthesis
Recent advances emphasize eco-friendly, microwave-assisted synthesis using bio-organic catalysts, water-ethanol solvents, and minimal reagents.
Research Findings:
Data Table 4: Microwave Green Synthesis
| Method | Reagents | Catalyst | Solvent | Conditions | Yield | References |
|---|---|---|---|---|---|---|
| Microwave + bio-catalyst | 4-Formylphenyl + thiourea + acetylacetone | Cysteine | Water:ethanol (3:1) | 80°C, 10 min | 85-92% | Abdel Reheim (2022) |
Summary of Preparation Strategies
| Strategy | Advantages | Limitations | Typical Reagents | Typical Conditions |
|---|---|---|---|---|
| [5+1] Heterocyclization | High versatility, eco-friendly | Requires specific precursors | CS₂, diamines, aldehydes | Reflux, microwave, solvent-free |
| Biginelli Reaction | One-pot, high yield, scalable | Limited substrate scope | β-Ketoesters, aldehydes, thiourea | Microwave, acid catalysis |
| Formyl Intermediate Cyclization | Precise control, functionalization | Multi-step, time-consuming | Formyl derivatives, thiourea | Reflux, crystallization |
| Microwave Green Synthesis | Fast, eco-friendly, high yield | Equipment-dependent | Various, bio-catalysts | Microwave, aqueous media |
Q & A
Q. What are the standard synthetic routes for preparing 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?
The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting thiourea derivatives with β-keto esters or cyanoacetates in the presence of sodium ethoxide. For example, thiourea and ethyl cyanoacetate in ethanol under reflux yield the pyrimidinone core, followed by substitution at the 6-position with tetrahydro-2H-pyran-4-yl groups via nucleophilic displacement or coupling reactions . Purification is commonly achieved using silica-gel chromatography with gradients of methanol in dichloromethane (1–3% v/v).
Q. How is structural characterization performed for this compound and its derivatives?
Characterization relies on:
- 1H/13C NMR : Key signals include a singlet for the thioxo group (δ ~12 ppm in 1H NMR) and carbonyl resonances (δ ~165–185 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight, while fragmentation patterns verify substituents .
- Elemental Analysis : Validates purity and stoichiometry. Advanced techniques like NOE difference spectroscopy may resolve regiochemical ambiguities in fused derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in a dark, dry environment at room temperature, sealed under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the thioxo group . Stability studies under accelerated conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core Modifications : Replace the tetrahydro-2H-pyran-4-yl group with aryl, heteroaryl, or alkyl substituents to assess steric and electronic effects .
- Positional Variants : Introduce substituents at the 1-, 3-, or 5-positions of the pyrimidinone ring to probe binding interactions .
- Bioisosteric Replacement : Substitute the thioxo group with oxo or selenoxo moieties to evaluate metabolic stability .
- In Silico Modeling : Use docking studies to predict interactions with target enzymes (e.g., kinases, oxidases) .
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
- Metabolic Profiling : Investigate species-dependent oxidative desulfurization by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, which may explain variability in in vivo efficacy .
- Solubility Optimization : Adjust formulation parameters (e.g., co-solvents, pH) to address discrepancies between in vitro and in vivo activity .
- Target Engagement Assays : Use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can regioselectivity challenges in fused pyrimidinone derivatives be addressed?
- Reaction Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization via enolate intermediates, while non-polar solvents may stabilize alternative pathways .
- Catalytic Systems : Employ transition metals (e.g., Pd, Cu) to direct coupling reactions at specific positions .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to block reactive sites during synthesis .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Use silica gel with gradients of methanol/dichloromethane (1–5%) for baseline separation .
- Recrystallization : Ethanol/water or ethyl acetate/hexane systems yield high-purity crystals .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Q. How can metabolic stability be improved for in vivo applications?
- Isotopic Labeling : Introduce deuterium at metabolically labile positions (e.g., α to the thioxo group) to slow oxidative degradation .
- Prodrug Design : Mask the thioxo group as a disulfide or thiophosphate ester for targeted release .
- Co-Administration with Inhibitors : Use FMO or CYP450 inhibitors to prolong half-life in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
